molecular formula C11H10O B075885 5-Phenylpenta-2,4-dienal CAS No. 13466-40-5

5-Phenylpenta-2,4-dienal

Cat. No.: B075885
CAS No.: 13466-40-5
M. Wt: 158.2 g/mol
InChI Key: UWTZBVTWSKWXMN-VDESZNBCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Phenylpenta-2,4-dienal: is an organic compound with the molecular formula C11H10O . It is characterized by the presence of a phenyl group attached to a penta-2,4-dienal chain. This compound is known for its conjugated system, which imparts unique chemical properties and reactivity. It is often used in various chemical synthesis processes and has applications in different fields such as perfumery and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenylpenta-2,4-dienal typically involves the aldol condensation of cinnamaldehyde with propanal. This reaction is catalyzed by a base, such as sodium hydroxide, in a methanol solvent. The reaction conditions include a molar ratio of cinnamaldehyde to propanal of 1:1, with 36% aqueous sodium hydroxide solution at a 0.1:1 molar ratio to cinnamaldehyde .

Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up by optimizing the reaction conditions. The use of ruthenium and nickel-supported catalysts during hydrogenation steps ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Phenylpenta-2,4-dienal can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: It can be reduced to form 5-phenylpentanal or further to 5-phenylpentanol.

    Substitution: The compound can participate in electrophilic substitution reactions due to the presence of the phenyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using catalysts such as palladium on carbon or nickel.

    Substitution: Electrophilic reagents such as halogens or nitrating agents.

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Phenylpenta-2,4-dienal is used as an intermediate in the synthesis of various organic compounds. Its conjugated system makes it a valuable compound in studying reaction mechanisms and kinetics .

Biology and Medicine: In biological research, it is used to study the effects of conjugated aldehydes on cellular processes.

Industry: The compound is used in the fragrance industry for its aromatic properties. It is also employed in the synthesis of fine chemicals and specialty materials .

Mechanism of Action

The mechanism of action of 5-Phenylpenta-2,4-dienal involves its reactivity as an electrophile due to the presence of the aldehyde group. It can form covalent bonds with nucleophiles, leading to various chemical transformations. The conjugated system enhances its reactivity, allowing it to participate in a wide range of chemical reactions .

Comparison with Similar Compounds

    Cinnamaldehyde: Similar in structure but lacks the extended conjugation.

    Benzaldehyde: Contains a phenyl group but lacks the conjugated dienal chain.

    2-Methyl-5-phenylpenta-2,4-dienal: Similar structure with an additional methyl group.

Uniqueness: 5-Phenylpenta-2,4-dienal is unique due to its extended conjugated system, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various chemical synthesis processes and applications .

Properties

IUPAC Name

(2E,4E)-5-phenylpenta-2,4-dienal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O/c12-10-6-2-5-9-11-7-3-1-4-8-11/h1-10H/b6-2+,9-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWTZBVTWSKWXMN-VDESZNBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC=CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=C/C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13466-40-5
Record name 2,4-Pentadienal, 5-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013466405
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Pentadienal, 5-phenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 5-phenylpenta-2,4-dienal
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.366
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Phenylpenta-2,4-dienal
Reactant of Route 2
Reactant of Route 2
5-Phenylpenta-2,4-dienal
Reactant of Route 3
Reactant of Route 3
5-Phenylpenta-2,4-dienal
Reactant of Route 4
Reactant of Route 4
5-Phenylpenta-2,4-dienal
Reactant of Route 5
5-Phenylpenta-2,4-dienal
Reactant of Route 6
5-Phenylpenta-2,4-dienal

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.